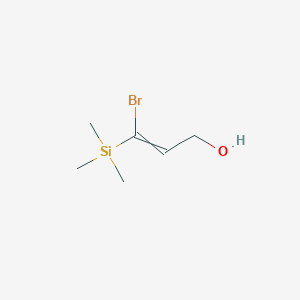
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol is an organosilicon compound that features a bromine atom, a trimethylsilyl group, and an allylic alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol typically involves the bromination of 3-(trimethylsilyl)prop-2-en-1-ol. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled conditions . The reaction proceeds via electrophilic addition of bromine to the double bond, followed by deprotonation to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient mixing, and maintaining strict control over temperature and reaction times to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Epoxidation: The double bond can be epoxidized using peracids like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Common Reagents and Conditions
Oxidation: Pyridinium dichlorochromate (PDC), chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines, thiols
Epoxidation: m-Chloroperbenzoic acid (m-CPBA)
Major Products Formed
Oxidation: Aldehydes or ketones
Substitution: Various substituted derivatives depending on the nucleophile used
Epoxidation: Epoxides
Wissenschaftliche Forschungsanwendungen
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol depends on the specific reaction it undergoes. For example, in epoxidation reactions, the compound reacts with peracids to form an epoxide intermediate. The trimethylsilyl group can stabilize the transition state, facilitating the reaction . In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethylsilyl)prop-2-en-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains a triple bond instead of a double bond, leading to different reactivity and applications.
3-(Trimethylsilyl)propargyl alcohol: Similar structure but with a different functional group arrangement, affecting its chemical behavior.
Uniqueness
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products through various chemical reactions .
Eigenschaften
CAS-Nummer |
87071-04-3 |
|---|---|
Molekularformel |
C6H13BrOSi |
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
3-bromo-3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H13BrOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3 |
InChI-Schlüssel |
VNQBACMSXIPWGB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=CCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)

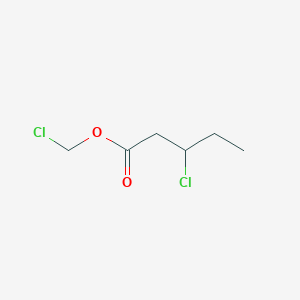
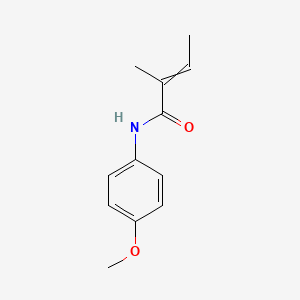
![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)
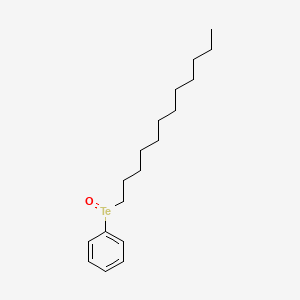
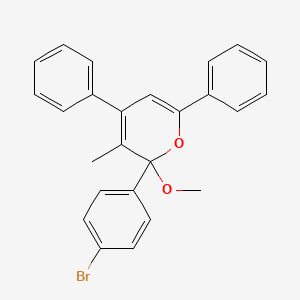

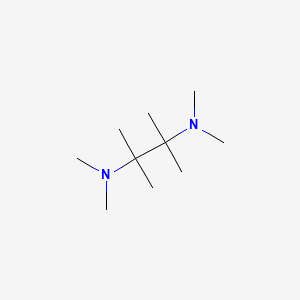
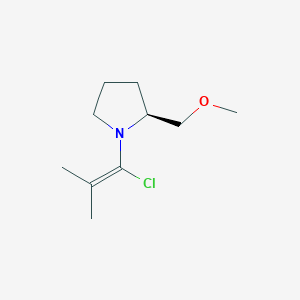
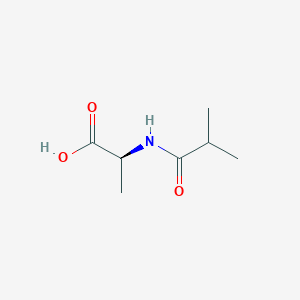
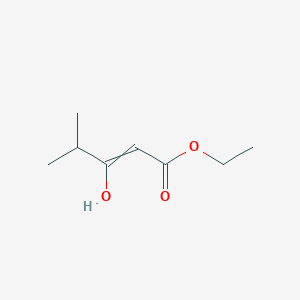
![3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14423929.png)
acetate](/img/structure/B14423951.png)
